![molecular formula C12H16N2OS B5768745 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide, also known as MPTP, is a chemical compound used in scientific research. It belongs to the class of thioamides and has been studied for its potential applications in various fields.
科学的研究の応用
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It is commonly used as a tool compound to investigate the role of thioamides in drug design and development. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has also been investigated for its potential use as an anticonvulsant and anti-inflammatory agent.
作用機序
The exact mechanism of action of 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is not fully understood. However, it is believed to act as a thioamide by forming covalent bonds with cysteine residues in proteins. This can lead to changes in protein structure and function, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
実験室実験の利点と制限
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. However, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are several potential future directions for research on 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide. One area of interest is its potential use as an anticonvulsant and anti-inflammatory agent. Further studies are needed to better understand its mechanism of action and to determine its efficacy in treating these conditions. Additionally, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide could be investigated for its potential use in cancer treatment, as it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Overall, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has many potential applications in scientific research, and further studies are needed to fully explore its potential.
Conclusion
In conclusion, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is a thioamide compound that has been studied for its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to have anti-inflammatory and anticonvulsant effects. 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide could focus on its potential use as an anticonvulsant, anti-inflammatory, and cancer treatment agent.
合成法
2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide can be synthesized through a multi-step process involving the reaction of 2-methylphenyl isothiocyanate with 2-amino-2-methylpropan-1-ol. The resulting intermediate is then reacted with acetic anhydride to yield the final product, 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide. The synthesis of 2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide is relatively straightforward and can be achieved using standard laboratory techniques.
特性
IUPAC Name |
2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8(2)11(15)14-12(16)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCDSPLSIXFUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-methylphenyl)carbamothioyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



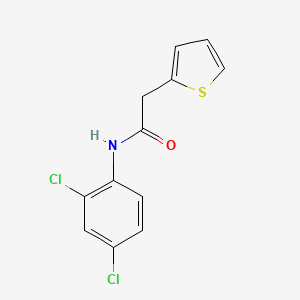
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
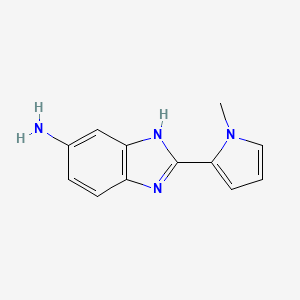
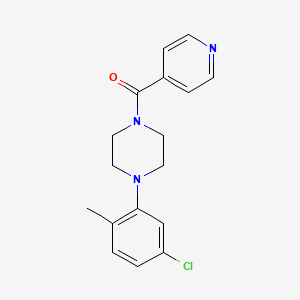
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
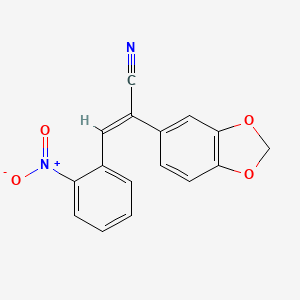
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)
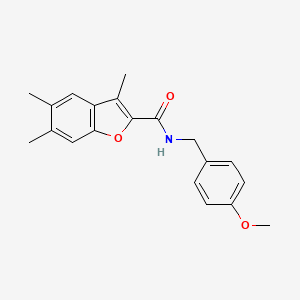
![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)